molecular formula C7H10BrNOS B1372607 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol CAS No. 856371-60-3

2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol

Cat. No. B1372607
M. Wt: 236.13 g/mol
InChI Key: CNISODFPQPLXRM-UHFFFAOYSA-N
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Description

“2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol” is a chemical compound with the molecular formula C7H10BrNOS . Its molecular weight is 236.13 g/mol . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12BrNOS.ClH/c1-6(10-4-5-11)7-2-3-8(9)12-7;/h2-3,6,10-11H,4-5H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.13 g/mol and its molecular formula is C7H10BrNOS . It is typically available in powder form .

Scientific Research Applications

Synthesis and Physicochemical Analysis

A pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde, related to 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol, was synthesized and subjected to extensive physical and theoretical analyses. The ligand and its copper(ii) complexes demonstrated distinct thermal behaviors and solvatochromism influenced by solvent polarity. These findings are significant for understanding the ligand's binding properties and potential applications in metal complexation and catalysis (Warad et al., 2020).

Antimicrobial and Anticancer Activity

A compound synthesized by condensation of 5-bromothiophene-2-carbaldehyde showed effectiveness in cytotoxic activity against the A549 cell line, indicating potential applications in developing anticancer therapies. This research highlights the potential of derivatives of 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol in medicinal chemistry (S. M et al., 2022).

Application in Organic Synthesis

The compound is useful in organic synthesis, as demonstrated by the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard Reaction. This indicates its utility as an intermediate in the synthesis of various organic compounds, enhancing its significance in pharmaceutical and chemical industries (W. Min, 2015).

Development of New Chemical Entities

Research into the synthesis of novel Schiff base ligands and their complexes, derived from compounds related to 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol, demonstrates its potential in the development of new chemical entities. These entities could have applications in catalysis, sensor technology, and pharmaceuticals (Baris Kurt et al., 2020).

Inhibition of Corrosion

Thiazole and thiadiazole derivatives, similar in structure to 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol, have been studied for their corrosion inhibition performances on iron metal. This indicates potential applications of similar compounds in protecting metals from corrosion, beneficial in industries dealing with metal preservation and maintenance (S. Kaya et al., 2016).

properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)5-9-3-4-10/h1-2,9-10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNISODFPQPLXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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